molecular formula C13H8ClNO2S2 B050403 3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid CAS No. 116493-00-6

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid

Cat. No. B050403
M. Wt: 309.8 g/mol
InChI Key: LWQYECDLWRDJLA-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as the one you mentioned, are often used in the field of organic electronics due to their stability and ability to conduct electricity . They are typically characterized by a core structure with additional functional groups that can be tailored to achieve specific properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves the preparation of a ketone intermediate from a halogenated thiophene, followed by a ring formation reaction . This method provides an easy access to the preparation of thiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a thiophene core with additional functional groups. The presence of sulfur atoms makes them electron-rich, enabling them to be used as electron donating moieties in the construction of semiconductors .


Chemical Reactions Analysis

Thiophene derivatives are often used as building blocks for polymers and small molecules in the field of organic electronics . They can undergo various chemical reactions to form complex structures with desired electronic/optoelectronic properties .


Physical And Chemical Properties Analysis

Thiophene derivatives are known for their thermal and environmental stability, which makes them suitable for use in electronic and optoelectronic applications . Their physical properties can be tailored by adding different functional groups .

Future Directions

The field of organic electronics is rapidly evolving, and thiophene derivatives continue to play a crucial role due to their stability and conductivity . Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

3-(3-chlorophenyl)-4-cyano-5-methylsulfanylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2S2/c1-18-13-9(6-15)10(11(19-13)12(16)17)7-3-2-4-8(14)5-7/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQYECDLWRDJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(S1)C(=O)O)C2=CC(=CC=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384830
Record name 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid

CAS RN

116493-00-6
Record name 3-(3-Chlorophenyl)-4-cyano-5-(methylsulfanyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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